molecular formula C24H33P B1288944 ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane CAS No. 742103-27-1

ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane

Cat. No. B1288944
Key on ui cas rn: 742103-27-1
M. Wt: 352.5 g/mol
InChI Key: QMLPJDVGNRHGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129367B2

Procedure details

Under a nitrogen atmosphere, 1-chloro-1-methyl-2,2-diphenylcyclopropane (2.43 g, 10.0 mmol), magnesium (0.279 g, 11.5 mmol) and THF (10 ml) were placed in a reaction flask, followed by addition of a trace amount of iodine and stirring at 60° C. for 5 hours. After cooling, copper iodide (1.92 g, 10.0 mmol), lithium bromide (0.879 g, 10.1 mmol) and chlorodi-tert-butylphosphine (2.1 ml, 11.0 mmol) were added and the resulting mixture was stirred at 60° C. for 3 hours, followed by cooling to room temperature. The resulting mixture was diluted with hexane (20 ml) and crystal separated was collected by filtration. The crystal was dissolved in toluene, and the toluene solution was washed with a 28% (w/w) aqueous ammonia and a brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.89 g, 25%) as white crystal.
Name
1-chloro-1-methyl-2,2-diphenylcyclopropane
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0.279 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.879 g
Type
reactant
Reaction Step Four
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
1.92 g
Type
catalyst
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
Cl[C:2]1([CH3:17])[CH2:4][C:3]1([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Mg].II.[Br-].[Li+].Cl[P:24]([C:29]([CH3:32])([CH3:31])[CH3:30])[C:25]([CH3:28])([CH3:27])[CH3:26]>CCCCCC.[Cu](I)I.C1COCC1>[C:5]1([C:3]2([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:4][C:2]2([P:24]([C:29]([CH3:32])([CH3:31])[CH3:30])[C:25]([CH3:28])([CH3:27])[CH3:26])[CH3:17])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
1-chloro-1-methyl-2,2-diphenylcyclopropane
Quantity
2.43 g
Type
reactant
Smiles
ClC1(C(C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
0.279 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0.879 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
2.1 mL
Type
reactant
Smiles
ClP(C(C)(C)C)C(C)(C)C
Name
Quantity
1.92 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring at 60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 60° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crystal was dissolved in toluene
WASH
Type
WASH
Details
the toluene solution was washed with a 28% (w/w) aqueous ammonia
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a brine, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(C(C1)(C)P(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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